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Compound of Interest

Compound Name: Ethyl 2-methyl-3-oxopentanoate

Cat. No.: B1604888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-methyl-3-oxopentanoate is a β-keto ester of significant interest in organic synthesis,

serving as a versatile building block for more complex molecules, including pharmaceutical

intermediates. Its structural integrity is paramount for its successful application. This technical

guide provides a comprehensive overview of the structural elucidation of ethyl 2-methyl-3-
oxopentanoate through modern spectroscopic techniques. It includes detailed analyses of

predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy data. Furthermore, this guide outlines a standard experimental

protocol for its synthesis via Claisen condensation and the general procedures for acquiring the

spectroscopic data.

Chemical Structure and Properties
Ethyl 2-methyl-3-oxopentanoate possesses a molecular formula of C₈H₁₄O₃ and a molecular

weight of 158.19 g/mol .[1][2] Its structure features a pentanoate backbone with a methyl group

at the α-position (carbon 2) and a ketone functional group at the β-position (carbon 3). The

presence of both an ester and a ketone functional group makes it a valuable intermediate in a

variety of chemical transformations.
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IUPAC Name: ethyl 2-methyl-3-oxopentanoate[1][2]

CAS Number: 759-66-0[2]

Molecular Formula: C₈H₁₄O₃[1][2]

Molecular Weight: 158.19 g/mol [1][2]

Synthesis of Ethyl 2-methyl-3-oxopentanoate
A common and effective method for the synthesis of β-keto esters such as ethyl 2-methyl-3-
oxopentanoate is the Claisen condensation. This reaction involves the base-catalyzed

condensation of two ester molecules. In this case, a mixed Claisen condensation between ethyl

propionate and ethyl propionate, followed by methylation, or more directly, a condensation

between ethyl propionate and ethyl 2-methylpropionate can be envisioned. A general synthetic

approach is outlined below.

Synthetic Pathway: Claisen Condensation
The synthesis proceeds via the formation of an enolate from one ester, which then acts as a

nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an

alkoxide group yields the β-keto ester.

Ethyl Propionate (enolate precursor) Enolate Intermediate Ethyl Propionate (electrophile) Tetrahedral IntermediateSodium Ethoxide (Base)
Deprotonation Nucleophilic Attack

Ethyl 2-methyl-3-oxopentanoate
Elimination of Ethoxide

Ethanol (byproduct)

Click to download full resolution via product page

Caption: Synthetic pathway for Ethyl 2-methyl-3-oxopentanoate.

Experimental Protocol: Claisen Condensation
Materials:
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Ethyl propionate

Sodium ethoxide

Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask with a reflux condenser and a dropping funnel

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

A solution of sodium ethoxide in anhydrous ethanol is prepared, and the ethanol is removed

under reduced pressure. The sodium ethoxide is then suspended in anhydrous diethyl ether.

Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room

temperature.

After the addition is complete, the reaction mixture is gently refluxed for several hours.

The reaction mixture is cooled to room temperature and then poured into a mixture of ice

and dilute hydrochloric acid to neutralize the excess base and protonate the product.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with saturated sodium bicarbonate solution,

water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator.

The crude product is purified by vacuum distillation to yield pure ethyl 2-methyl-3-
oxopentanoate.

Spectroscopic Data and Structural Elucidation
The structural confirmation of ethyl 2-methyl-3-oxopentanoate is achieved through a

combination of spectroscopic methods. The following sections detail the predicted data from ¹H

NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.20 Quartet (q) 2H -O-CH₂-CH₃

~3.50 Quartet (q) 1H -CO-CH(CH₃)-CO-

~2.60 Quartet (q) 2H -CO-CH₂-CH₃

~1.35 Doublet (d) 3H -CH(CH₃)-

~1.28 Triplet (t) 3H -O-CH₂-CH₃

~1.05 Triplet (t) 3H -CO-CH₂-CH₃

Interpretation:

The downfield quartet at approximately 4.20 ppm is characteristic of the methylene protons of

the ethyl ester group, deshielded by the adjacent oxygen atom. The quartet at around 3.50 ppm

corresponds to the methine proton at the α-position, which is situated between two carbonyl

groups, leading to significant deshielding. The quartet at approximately 2.60 ppm is assigned to
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the methylene protons of the propionyl group. The upfield signals correspond to the three

methyl groups in different chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~205 Ketone Carbonyl (C=O)

~170 Ester Carbonyl (C=O)

~61 -O-CH₂-CH₃

~55 -CO-CH(CH₃)-CO-

~36 -CO-CH₂-CH₃

~14 -O-CH₂-CH₃

~12 -CH(CH₃)-

~8 -CO-CH₂-CH₃

Interpretation:

The two downfield signals are characteristic of the ketone and ester carbonyl carbons. The

signal at approximately 61 ppm is attributed to the methylene carbon of the ethyl ester. The

methine carbon at the α-position is expected around 55 ppm. The remaining signals in the

upfield region correspond to the other aliphatic carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):
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m/z Predicted Fragment Ion

158 [M]⁺ (Molecular Ion)

130 [M - C₂H₄]⁺

113 [M - OC₂H₅]⁺

101 [M - C₃H₅O]⁺

85 [CH₃CH₂CO-CH(CH₃)]⁺

57 [CH₃CH₂CO]⁺

29 [CH₃CH₂]⁺

Fragmentation Pathway:

[C8H14O3]+• (m/z 158)

[M - C2H5O]+ (m/z 113)
Loss of ethoxy radical

[M - C2H5]+ (m/z 129)
Loss of ethyl radical

[C2H5]+ (m/z 29)
Cleavage of ethyl group

[C3H5O]+ (m/z 57)
Loss of C4H4O2

Click to download full resolution via product page

Caption: Predicted fragmentation of Ethyl 2-methyl-3-oxopentanoate.

Interpretation:

The molecular ion peak is expected at m/z 158. Common fragmentation patterns for β-keto

esters include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 113, and

cleavage of the propionyl group to yield a fragment at m/z 57. The observation of these

fragments would strongly support the proposed structure.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Data:

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)

~1745 Strong C=O stretch (ester carbonyl)

~1715 Strong C=O stretch (ketone carbonyl)

~1250 Strong C-O stretch (ester)

Interpretation:

The IR spectrum is expected to show two strong absorption bands in the carbonyl region: one

around 1745 cm⁻¹ corresponding to the ester carbonyl group, and another around 1715 cm⁻¹

for the ketone carbonyl group. The presence of these two distinct peaks is a key characteristic

of a β-keto ester. Strong C-H stretching vibrations from the alkyl groups are expected around

2980 cm⁻¹. A strong C-O stretching band for the ester group should also be visible around

1250 cm⁻¹.

Experimental Workflow and Logic
The structural elucidation of a newly synthesized compound like ethyl 2-methyl-3-
oxopentanoate follows a logical workflow to ensure accurate and comprehensive

characterization.
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Synthesis and Purification

Spectroscopic Analysis

Structural Elucidation

Claisen Condensation

Vacuum Distillation

IR Spectroscopy NMR Spectroscopy
(1H and 13C) Mass Spectrometry

Data Analysis and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for structural elucidation.

Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a

powerful toolkit for the unambiguous structural elucidation of ethyl 2-methyl-3-
oxopentanoate. The predicted spectroscopic data presented in this guide, based on

established principles of organic spectroscopy, offer a clear roadmap for the characterization of

this important synthetic intermediate. The detailed experimental protocols for its synthesis and

spectroscopic analysis are intended to support researchers in their efforts to utilize this

versatile compound in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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